molecular formula C20H30O5 B1238891 Lipoxin A5 CAS No. 95851-20-0

Lipoxin A5

Cat. No. B1238891
CAS RN: 95851-20-0
M. Wt: 350.4 g/mol
InChI Key: ZZMKOZNTEJVKRY-MCPYMSAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lipoxin A5 is a HEPE.

Scientific Research Applications

Anti-Inflammatory and Proresolving Mediator

Lipoxin A4 (LXA4) is identified as a potent anti-inflammatory and proresolving mediator, playing a crucial role in terminating inflammatory responses. It acts as an endogenous 'braking signal' to mitigate inflammation, demonstrating effectiveness in various animal models of inflammatory diseases, including eczema, arthritis, and acute lung injuries. The mechanism involves inhibiting key pro-inflammatory cytokines like IL-6 and TNF-α and promoting the resolution phase of inflammation (S-H Wu et al., 2013; M. Romano, 2010).

Regulation of Apoptotic Signaling in Macrophages

LXA4 significantly impacts the regulation of apoptotic signaling in macrophages, suggesting a protective effect on macrophage viability that may contribute to improved resolution of inflammation. This action is associated with the early activation of the PI3K/Akt and ERK/Nrf-2 pathways (P. Prieto et al., 2010).

Role in Pregnancy and the Menstrual Cycle

Research indicates that LXA4 plays a vital role in maintaining a normal pregnancy and regulating the menstrual cycle. It participates in short-term inflammatory events such as ovulation, menstruation, and embryo implantation. Abnormal levels of LXA4 are associated with various pregnancy complications, including miscarriages and preeclampsia, highlighting its significance in reproductive health (M. Szczuko et al., 2020).

Therapeutic Potential in Treating Inflammatory Diseases

LXA4 exhibits strong anti-inflammatory activity, offering therapeutic potential for diseases characterized by inflammation, such as Kaposi's sarcoma-associated herpesvirus pathogenesis, where it has been shown to create an anti-inflammatory environment conducive to treatment (J. Chandrasekharan et al., 2016).

properties

CAS RN

95851-20-0

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

IUPAC Name

(5S,6S,7E,9E,11Z,13Z,15S,17Z)-5,6,15-trihydroxyicosa-7,9,11,13,17-pentaenoic acid

InChI

InChI=1S/C20H30O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h3-10,13-14,17-19,21-23H,2,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,8-3-,13-9-,14-10+/t17-,18-,19-/m0/s1

InChI Key

ZZMKOZNTEJVKRY-MCPYMSAWSA-N

Isomeric SMILES

CC/C=C\C[C@@H](/C=C\C=C/C=C/C=C/[C@@H]([C@H](CCCC(=O)O)O)O)O

SMILES

CCC=CCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O

Canonical SMILES

CCC=CCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O

synonyms

5,6,15-trihydroxy-7,9,11,13,17-eicosapentaenoic acid
lipoxene A
lipoxin A5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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